1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate
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Overview
Description
1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is a useful research compound. Its molecular formula is C12H15F3N2O4 and its molecular weight is 308.257. The purity is usually 95%.
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Scientific Research Applications
Mix-and-Heat Benzylation of Alcohols
The compound 2-Benzyloxy-1-methylpyridinium triflate is a bench-stable, neutral organic salt utilized for converting alcohols into benzyl ethers upon warming. Its synthesis and reactivity, offering a pathway to benzylate a wide range of alcohols in good to excellent yield, highlight a practical application in the modification of alcohol functional groups to ethers, enhancing their stability and modifying their physical and chemical properties for further chemical transformations or as final products in pharmaceuticals and materials science (Kevin W. C. Poon, G. Dudley, 2006).
Convenient Method for Preparing Benzyl Ethers and Esters
The same 2-Benzyloxy-1-methylpyridinium triflate demonstrates mild, convenient, and effective reagent properties for the synthesis of benzyl ethers and esters. This revised benzyl transfer protocol facilitates the generation of the active reagent in situ, optimizing solvent choices and extending the methodology to synthesize arylmethyl ethers, which underscores the compound's versatility in synthesizing ester and ether functionalities crucial for pharmaceuticals, fragrances, and material science (S. López, G. Dudley, 2008).
Oxidation and Functionalization Reactions
Research on the one-electron reduction of methyl(trifluoromethyl)dioxirane by iodide ion, leading to trifluoroacetone and dioxygen, illustrates the complex electron-transfer processes that can be mediated by compounds related to 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate. These findings are pivotal in understanding the reactivity and potential applications of trifluoroacetate derivatives in synthetic organic chemistry, particularly in oxidation reactions and the generation of radical species for further chemical transformations (W. Adam*, G. Asensio, R. Curci, M. E. González-Núñez, R. Mello, 1992).
Mechanism of Action
Target of Action
It is known that benzyl ethers, a group to which this compound belongs, are often used as protecting groups in organic synthesis . They protect reactive hydroxyl groups from unwanted reactions during the synthesis process .
Mode of Action
The compound acts as a benzylating agent . It introduces a benzyl group into the molecule it reacts with, thereby protecting a reactive site in the molecule . This benzyl group can later be removed under specific conditions, allowing the protected site to participate in further reactions .
Biochemical Pathways
In general, the introduction of a benzyl group can prevent unwanted side reactions in a biochemical pathway by protecting reactive sites .
Result of Action
The primary result of the action of 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is the protection of reactive sites in a molecule, preventing them from undergoing unwanted reactions . This can be crucial in complex organic syntheses where selectivity and control over reaction sites are needed .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable and can be stored under inert atmosphere at room temperature . Its reactivity can be influenced by the presence of a base and the temperature of the reaction .
Properties
IUPAC Name |
amino-methyl-(2-oxo-2-phenylmethoxyethyl)azanium;2,2,2-trifluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c1-12(11)7-10(13)14-8-9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6H,7-8,11H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMYNZLJYBLSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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